MX69
Overview
Description
MX69 is a chemical compound known for its role as an inhibitor of the proteins MDM2 and XIAP. These proteins are involved in the regulation of apoptosis, making this compound a significant compound in cancer research. By inhibiting these proteins, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MX69 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored as a powder at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: MX69 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
MX69 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of MDM2 and XIAP, providing insights into the mechanisms of apoptosis.
Biology: The compound is used in cell biology to investigate the pathways involved in cell death and survival.
Medicine: this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs
Mechanism of Action
MX69 exerts its effects by inhibiting the proteins MDM2 and XIAP. MDM2 is a negative regulator of the tumor suppressor protein p53, while XIAP is an inhibitor of apoptosis proteins. By inhibiting MDM2, this compound leads to the stabilization and activation of p53, which promotes apoptosis. Similarly, inhibition of XIAP by this compound results in the activation of caspases, which are crucial for the execution of apoptosis .
Comparison with Similar Compounds
MX3: Another inhibitor of MDM2 and XIAP, but with different binding affinities and potencies.
Nutlin-3: A well-known MDM2 inhibitor that does not target XIAP.
MI-219: A selective MDM2 inhibitor with a different mechanism of action compared to MX69
Uniqueness of this compound: this compound is unique in its dual inhibition of both MDM2 and XIAP, making it a potent inducer of apoptosis in cancer cells. This dual targeting sets it apart from other compounds that typically inhibit only one of these proteins .
Properties
IUPAC Name |
4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-16-6-11-20(14-17(16)2)29-34(32,33)21-12-13-25-24(15-21)22-4-3-5-23(22)26(28-25)18-7-9-19(10-8-18)27(30)31/h3-4,6-15,22-23,26,28-29H,5H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBONKHCCRJMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005264-47-0 | |
Record name | MX-69 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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